2-Ketoisooctaldehyde dimethyl acetal
CAS No.:
Cat. No.: VC18494054
Molecular Formula: C10H20O3
Molecular Weight: 188.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H20O3 |
---|---|
Molecular Weight | 188.26 g/mol |
IUPAC Name | 1,1-dimethoxy-6-methylheptan-2-one |
Standard InChI | InChI=1S/C10H20O3/c1-8(2)6-5-7-9(11)10(12-3)13-4/h8,10H,5-7H2,1-4H3 |
Standard InChI Key | SXOSETLXXRRUEB-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CCCC(=O)C(OC)OC |
Introduction
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of 2-ketoisooctaldehyde dimethyl acetal typically involves acid-catalyzed acetal formation from 2-ketoisooctaldehyde and methanol. A representative method, analogous to acetone dimethyl acetal synthesis , is outlined below:
Reaction Conditions:
-
Catalyst: p-Toluenesulfonic acid (PTSA) or H₂SO₄.
-
Solvent: Excess methanol.
-
Temperature: 20–25°C (room temperature).
Mechanism:
-
Hemiacetal Formation: The ketone reacts with methanol to form a hemiacetal intermediate.
-
Acetal Formation: A second methanol molecule displaces water, yielding the dimethyl acetal .
Equation:
Optimization Strategies
-
Water Removal: Techniques like azeotropic distillation (using trimethyl orthoformate) shift equilibrium toward acetal formation, improving yields .
-
Electron-Withdrawing Groups: Substrates with electron-withdrawing substituents (e.g., nitro groups) enhance reaction rates, as seen in α-chloroketone dimethyl acetal syntheses .
Physicochemical Properties
Physical Properties (Inferred from Analogous Acetals )
Property | Value/Range |
---|---|
Boiling Point | 180–190°C (estimated) |
Density | 0.92–0.95 g/cm³ |
Refractive Index (n²⁰/D) | 1.415–1.425 |
Solubility | Miscible in organic solvents (e.g., CH₂Cl₂, ethanol); insoluble in water |
Spectroscopic Data
Applications in Organic Synthesis
Protecting Group Strategy
2-Ketoisooctaldehyde dimethyl acetal serves as a ketone-protecting group in multi-step syntheses. For example:
-
Mukaiyama Aldol Reactions: The acetal stabilizes intermediates, enabling selective C-C bond formation without ketone interference .
-
Flavor and Fragrance Synthesis: Analogous acetals (e.g., acetylacetaldehyde dimethyl acetal) are precursors for nutty or ethereal flavor compounds .
Industrial Relevance
-
Pharmaceutical Intermediates: Used in synthesizing pyrazoles and pyrimidines, as seen with acetylacetaldehyde dimethyl acetal .
-
Polymer Chemistry: Acetals act as crosslinking agents or stabilizers in resin formulations .
Parameter | Details |
---|---|
Flammability | Flammable liquid (Category 3) |
Skin Irritation | May cause mild irritation |
Environmental Impact | Low toxicity; biodegradable |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume